molecular formula C12H11NO2 B12868536 4-Benzylidene-2-ethyloxazol-5(4H)-one

4-Benzylidene-2-ethyloxazol-5(4H)-one

Cat. No.: B12868536
M. Wt: 201.22 g/mol
InChI Key: UTYZJDCXQHGVRC-CSKARUKUSA-N
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Description

4-Benzylidene-2-ethyloxazol-5(4H)-one is an organic compound belonging to the oxazole family Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzylidene-2-ethyloxazol-5(4H)-one typically involves the condensation of benzaldehyde with 2-ethyloxazole under basic or acidic conditions. Common reagents used in this synthesis include:

  • Benzaldehyde
  • 2-Ethyloxazole
  • Catalysts such as piperidine or acetic acid

The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-Benzylidene-2-ethyloxazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole carboxylic acids, while reduction could produce oxazole alcohols.

Scientific Research Applications

4-Benzylidene-2-ethyloxazol-5(4H)-one has several scientific research applications, including:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.

    Organic Synthesis: Intermediate in the synthesis of more complex organic molecules.

    Material Science: Component in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Benzylidene-2-ethyloxazol-5(4H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-Benzylidene-2-methyloxazol-5(4H)-one
  • 4-Benzylidene-2-phenyloxazol-5(4H)-one
  • 4-Benzylidene-2-propyloxazol-5(4H)-one

Comparison

Compared to similar compounds, 4-Benzylidene-2-ethyloxazol-5(4H)-one may exhibit unique properties such as different reactivity, stability, and biological activity. These differences can be attributed to the presence of the ethyl group, which can influence the compound’s electronic and steric characteristics.

Properties

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

(4E)-4-benzylidene-2-ethyl-1,3-oxazol-5-one

InChI

InChI=1S/C12H11NO2/c1-2-11-13-10(12(14)15-11)8-9-6-4-3-5-7-9/h3-8H,2H2,1H3/b10-8+

InChI Key

UTYZJDCXQHGVRC-CSKARUKUSA-N

Isomeric SMILES

CCC1=N/C(=C/C2=CC=CC=C2)/C(=O)O1

Canonical SMILES

CCC1=NC(=CC2=CC=CC=C2)C(=O)O1

Origin of Product

United States

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